Tert-butyl 4-acetoxybut-2-enoate

Protecting Group Chemistry Orthogonal Synthesis Peptide Synthesis

Tert-butyl 4-acetoxybut-2-enoate (primarily the (E)-isomer, CAS 902154-51-2) is a functionalized α,β-unsaturated ester with the molecular formula C10H16O4 and molecular weight of 200.23 g/mol. Its structure integrates a conjugated enoate system with a tert-butyl ester and an acetoxy leaving group, creating a reactive Michael acceptor with distinct stability and orthogonal deprotection properties.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B8104972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-acetoxybut-2-enoate
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)OCC=CC(=O)OC(C)(C)C
InChIInChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3
InChIKeyLNLNELDBRUUZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-acetoxybut-2-enoate: A Key Conjugated Enoate Intermediate for Precision Synthesis Procurement


Tert-butyl 4-acetoxybut-2-enoate (primarily the (E)-isomer, CAS 902154-51-2) is a functionalized α,β-unsaturated ester with the molecular formula C10H16O4 and molecular weight of 200.23 g/mol [1]. Its structure integrates a conjugated enoate system with a tert-butyl ester and an acetoxy leaving group, creating a reactive Michael acceptor with distinct stability and orthogonal deprotection properties [2]. It is a versatile intermediate for constructing conjugated systems and functionalized alkenes, finding application in pharmaceutical and agrochemical research [3].

Why Substituting Tert-butyl 4-acetoxybut-2-enoate with Simpler Analogs Introduces Synthetic Risk


Substituting tert-butyl 4-acetoxybut-2-enoate with a generic analog like a methyl ester (e.g., methyl 4-acetoxybut-2-enoate) or a non-conjugated ester (e.g., tert-butyl acetate) is not a straightforward swap due to fundamental differences in reactivity and orthogonal protection. The target compound's conjugated enoate system confers electrophilicity at the β-carbon, enabling conjugate additions that simpler, saturated esters cannot undergo. Furthermore, the tert-butyl ester provides specific orthogonal stability to basic and nucleophilic conditions that a methyl or ethyl ester would not, while still being cleavable under acidic conditions [1]. Conversely, using a simple tert-butyl ester without the γ-acetoxy leaving group (e.g., tert-butyl acrylate) limits the potential for further functionalization at the γ-position after a conjugate addition, restricting synthetic versatility.

Quantitative Evidence Guide: Selecting Tert-butyl 4-acetoxybut-2-enoate for Differentiated Performance


Evidence for Orthogonal Deprotection: Selective Acid Lability of the tert-Butyl Ester

The tert-butyl ester group in tert-butyl 4-acetoxybut-2-enoate exhibits strict orthogonal stability under conditions that would cleave many other ester protecting groups. It is stable to aqueous base (pH 9 at room temperature), various nucleophiles (including RLi, RMgX, and NaOCH3), and reducing agents like LiAlH4. This contrasts sharply with methyl or ethyl esters, which are readily cleaved under these conditions [1]. The quantitative basis for this stability is derived from comprehensive stability tables for tert-butyl esters against various reagents and conditions, allowing for predictable and selective deprotection with acid without disturbing other base-labile groups in complex molecules [1].

Protecting Group Chemistry Orthogonal Synthesis Peptide Synthesis Carboxyl Protection

Comparative Reactivity of tert-Butyl Esters: Selective Conversion to Acid Chloride

A key differentiator for the tert-butyl ester moiety is its unique reactivity with thionyl chloride (SOCl2). Treatment of a tert-butyl ester with SOCl2 at room temperature provides the corresponding acid chloride in very good yields. Under identical conditions, other common esters like benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive [1]. This provides a direct, selective route to an activated acyl species without affecting other ester groups in the molecule.

Carboxylic Acid Activation Peptide Coupling Acylation Reactions Ester Chemistry

High-Value Research and Industrial Application Scenarios for Tert-butyl 4-acetoxybut-2-enoate


Building Block for Heterocyclic Core Synthesis via Conjugate Addition and Cyclization

Tert-butyl 4-acetoxybut-2-enoate acts as an ideal electrophilic partner in Michael additions. A nucleophile can add to the β-carbon of the enoate, followed by intramolecular displacement of the γ-acetoxy group, leading to the formation of substituted heterocycles like furans, pyrrolidines, or piperidines [1]. The orthogonal stability of the tert-butyl ester ensures it remains intact throughout this sequence, allowing for subsequent manipulation of the carboxylic acid moiety.

Precursor for Stereodefined Polyene Chains in Natural Product Synthesis

The defined (E)-stereochemistry of the double bond in (E)-tert-butyl 4-acetoxybut-2-enoate makes it a valuable starting material for constructing complex polyene architectures found in many natural products. It can be used in iterative cross-coupling or olefination sequences to build up extended conjugated systems with high stereocontrol [1].

Orthogonally Protected Linker for Bioconjugation and Polymer Chemistry

In bioconjugation or the synthesis of functional polymers, the molecule can serve as a bifunctional linker. The acetoxy group can be displaced by a nucleophile on a biomolecule or polymer chain, while the tert-butyl ester remains protected. The tert-butyl group can later be deprotected under mild acidic conditions (e.g., TFA) to reveal the carboxylic acid for a second conjugation event, enabling the construction of complex, well-defined macromolecular architectures [2].

Intermediate for COX-2 Inhibitor Prodrugs and Related Pharmaceuticals

The 4-acetoxybut-2-enoate framework is a known structural motif in the synthesis of pharmaceutically relevant compounds. Specifically, it is cited as an intermediate in processes for manufacturing nitric oxide-releasing prodrugs of diaryl-2-(5H)-furanones, which are COX-2 inhibitors [3]. The compound's reactivity profile makes it suitable for constructing the lactone core and functionalized side chains of these bioactive molecules.

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